molecular formula C21H23NO4 B2620114 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879044-46-9

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2620114
CAS No.: 879044-46-9
M. Wt: 353.418
InChI Key: YIIQNGKUGFBPMH-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic indolin-2-one derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly for investigating anti-inflammatory pathways. Its molecular structure features a 3-hydroxy-3-(2-oxopropyl)indolin-2-one core, a scaffold demonstrated in closely related compounds to exhibit inhibitory activity against nitric oxide (NO) production, a key mediator in inflammatory processes . Research on analogous structures shows that this core pharmacophore can achieve a 50% inhibitory concentration (IC50) in the micromolar range for NO production in activated macrophage cells, suggesting a potential mechanism for modulating immune responses . Furthermore, indoline-based compounds are increasingly recognized as a privileged scaffold in multitarget drug discovery. Scientific literature highlights that structurally similar indoline derivatives have been successfully developed as dual inhibitors of pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a promising polypharmacological approach to treating inflammatory diseases . The structural motifs present in this compound, including the ethoxybenzyl substituent, are often explored for optimizing drug-like properties and target engagement. Researchers can utilize this chemical probe to study eicosanoid signaling, cytokine-mediated inflammation, and for the development of novel therapeutic agents for conditions like asthma, peritonitis, and other immune-related disorders . The product is provided with guaranteed high purity and is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-4-26-19-8-6-5-7-16(19)13-22-18-10-9-14(2)11-17(18)21(25,20(22)24)12-15(3)23/h5-11,25H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIQNGKUGFBPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzyl chloride, 5-methylindole, and acetylacetone.

    Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by nucleophilic substitution with 2-ethoxybenzyl chloride. The resulting intermediate is then subjected to a condensation reaction with acetylacetone under acidic or basic conditions to form the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Scale-up processes may also include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the oxopropyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Anticancer Activity

Research indicates that indoline derivatives, including 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the indoline structure can enhance anticancer activity. The compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-710Apoptosis
Study BHeLa15Cell Cycle Arrest

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Case Study:
In a study examining various indoline derivatives, it was found that 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one exhibited significant inhibition of COX-1 and COX-2 enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases .

Enzyme Inhibition (%)
COX-175
COX-280

Neuropharmacological Effects

The neuropharmacological properties of this compound have also been explored, particularly its interaction with serotonin receptors. This suggests potential applications in treating mood disorders such as anxiety and depression.

Case Study:
A research article highlighted the binding affinity of this compound to serotonin receptors, indicating its potential use in neuropharmacology. The findings suggest that structural modifications can enhance receptor selectivity and potency .

Receptor Binding Affinity (Ki)
5-HT1A50 nM
5-HT2A30 nM

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound’s distinct substituents differentiate it from other indolin-2-one derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Activity/IC50
1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one 1: 2-ethoxybenzyl; 3: hydroxy, 2-oxopropyl; 5: methyl ~383.4* N/A N/A
3-Hydroxy-3-(2-oxopropyl)indolin-2-one 3: hydroxy, 2-oxopropyl 221.2 N/A NO inhibition (IC50: 34 μM)
(E)-3-Hydroxy-5-methyl-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one (3q) 3: hydroxy, 2-oxo-4-phenylbut-3-en-1-yl; 5: methyl 330 (as [M+Na]+) 136–137 N/A
SR16507 1: 4-isopropylcyclohexyl; 3: ethyl ~386.5 N/A Mixed NOP/MOP receptor agonist
5-Bromo-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one (3r) 3: hydroxy, 2-oxo-4-phenylbut-3-en-1-yl; 5: bromo 410 (as [M+Na]+) 201–202 N/A

*Calculated based on molecular formula.

Key Observations :

  • Substituent Diversity : The 2-ethoxybenzyl group in the target compound enhances steric bulk and lipophilicity compared to simpler alkyl or aryl groups (e.g., SR16507’s isopropylcyclohexyl or compound 3q’s phenylbutenyl). This may influence receptor binding kinetics and metabolic stability .
  • Physicochemical Properties : The absence of melting point data for the target compound contrasts with analogs like 3q (136–137°C) and 3r (201–202°C), suggesting variability in crystallinity and solubility .

Pharmacological Activity

Nitric Oxide Inhibition

The simpler analog 3-hydroxy-3-(2-oxopropyl)indolin-2-one exhibits NO inhibition (IC50: 34 μM) in LPS-stimulated macrophages, attributed to its 3-hydroxy-2-oxopropyl motif . The target compound’s additional 2-ethoxybenzyl and 5-methyl groups may enhance membrane permeability or target affinity, though experimental confirmation is needed.

Opioid Receptor Modulation

Compounds like SR16507 and SR16435 demonstrate mixed NOP/MOP receptor agonism, with substituents like isopropylcyclohexyl or hexahydrophenalenyl influencing receptor binding . The target compound’s 2-ethoxybenzyl group may confer selectivity for non-opioid targets due to its aromatic ether moiety, which is absent in SR16505.

Antimicrobial and Metabolic Potential

highlights indolin-2-one derivatives as metabolites of human gut bacteria (e.g., Enterocloster), suggesting roles in microbiota-host interactions.

Biological Activity

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H25NO4
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 881078-90-6

The compound features an indolinone core structure, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to reduced cell proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
  • Inhibition of Metastasis : The compound has demonstrated the ability to inhibit migration and invasion of cancer cells, suggesting potential for use in preventing metastasis.

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress. This activity may contribute to its anticancer effects by reducing reactive oxygen species (ROS) levels in cells.

Anti-inflammatory Effects

1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one has shown potential as an anti-inflammatory agent. In vitro studies suggest it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to mitigate neuronal cell death induced by excitotoxicity and oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntioxidantReduces ROS levels
Anti-inflammatoryInhibits COX and LOX
NeuroprotectiveMitigates neuronal cell death

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with varying concentrations of 1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cancer cells.

Mechanistic Insights

The mechanistic studies revealed that the compound activates the p53 pathway, leading to enhanced expression of p21, a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle regulation. Furthermore, it was noted that the compound's structure allows for effective interaction with cellular targets involved in apoptosis signaling pathways.

Q & A

Q. How to analyze conflicting spectroscopic data from different methods?

  • Methodological Answer : Integrate multiple datasets (e.g., NMR, X-ray, MS) using software like MestReNova or Mercury. For example, if X-ray shows a planar indole ring but NMR suggests puckering, consider solvent-induced conformational changes. Validate with dynamic NMR experiments or molecular dynamics simulations .

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